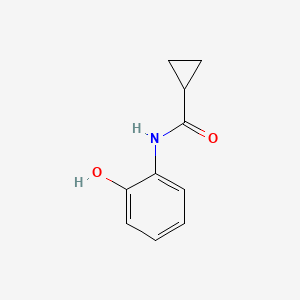

N-(2-hydroxyphenyl)cyclopropanecarboxamide

Descripción general

Descripción

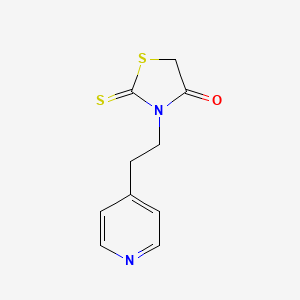

“N-(2-hydroxyphenyl)cyclopropanecarboxamide” is a cyclic amide. It has the molecular formula C10H11NO2 and a molecular weight of 177.2 .

Molecular Structure Analysis

The InChI code for “N-(2-hydroxyphenyl)cyclopropanecarboxamide” is 1S/C10H11NO2/c12-9-4-2-1-3-8(9)11-10(13)7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) .Physical And Chemical Properties Analysis

“N-(2-hydroxyphenyl)cyclopropanecarboxamide” is a powder with a melting point of 125-126°C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(2-hydroxyphenyl)cyclopropanecarboxamide derivatives have been studied for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives on copper corrosion in nitric acid solutions. They found that these compounds effectively inhibited corrosion, suggesting their potential in protecting metals from corrosive environments.

Stereospecific Synthesis

Research into the stereospecific synthesis of cyclopropanes, including N-(2-hydroxyphenyl)cyclopropanecarboxamide, has been explored. For instance, Parella et al. (2013) reported on the palladium-catalyzed direct arylation of cyclopropanes. This method allows for the creation of di- and trisubstituted cyclopropanecarboxamides with contiguous stereocenters, expanding the toolbox for creating complex cyclopropane-based structures.

Crystal Structure and Characterization

The crystal structure and characterization of cyclopropanecarboxamide derivatives have been subjects of interest. Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using various spectroscopic methods. They also conducted a crystallographic study to understand the molecular conformation of these compounds.

Antidepressant Potential

While outside the scope of N-(2-hydroxyphenyl)cyclopropanecarboxamide specifically, related cyclopropanecarboxylic acid derivatives have been evaluated for their antidepressant potential. Bonnaud et al. (1987) synthesized a series of these derivatives and assessed their potential antidepressant activity in animal models.

Bradykinin B1 Antagonists

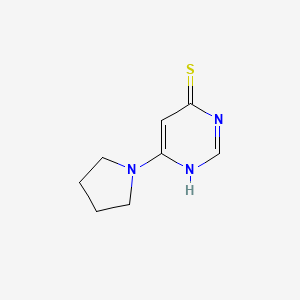

Cyclopropanecarboxamide derivatives have also been investigated for their potential as bradykinin B1 antagonists. A study by Kuduk et al. (2007) examined the structure-activity relationship of these compounds and found promising results for improved pharmacokinetic profiles and CNS penetration.

These studies illustrate the diverse scientific applications of N-(2-hydroxyphenyl)cyclopropanecarboxamide and its derivatives, ranging from material science to potential therapeutic uses.

Scientific Research Applications of N-(2-hydroxyphenyl)cyclopropanecarboxamide

Corrosion Inhibition

A study explored the use of synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These compounds were found to be effective, indicating their potential as mixed-type inhibitors. The study involved chemical and electrochemical methods for evaluation and highlighted the significance of the chemical structure in corrosion inhibition (Abu-Rayyan et al., 2022).

Synthesis of Cyclopropane Derivatives

Research on the stereospecific synthesis of cyclopropane derivatives, such as the synthesis of 3-(2?-hydroxyphenyl)-2,3-dimethylcyclopent-ene, illustrates the complexity and challenges in obtaining cyclopropane-containing products. Such syntheses contribute to the development of novel compounds with potential applications in various fields (Feutrill & Mirrington, 1973).

Diastereoselective Assembly of Cyclopropanecarboxamides

A study highlighted the use of auxiliary-enabled and Pd-catalyzed direct arylation to produce di- and trisubstituted cyclopropanecarboxamides. This process led to the creation of novel cyclopropanecarboxamide scaffolds with defined stereochemistry, demonstrating the importance of these compounds in medicinal chemistry (Parella, Gopalakrishnan & Babu, 2013).

Safety And Hazards

The safety information for “N-(2-hydroxyphenyl)cyclopropanecarboxamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers One paper discusses the intramolecular carboxylic group-assisted cleavage of N-(2-hydroxyphenyl)-phthalamic acid . Another paper discusses the hepatotoxic evaluation of N-(2-Hydroxyphenyl)-2-propylpentanamide, a compound similar to "N-(2-hydroxyphenyl)cyclopropanecarboxamide" .

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)11-10(13)7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSGHJTUULGBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyphenyl)cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

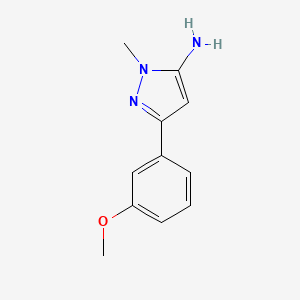

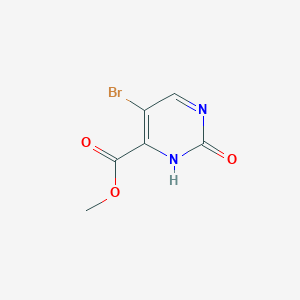

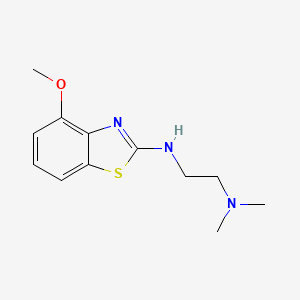

![methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate](/img/structure/B1416131.png)

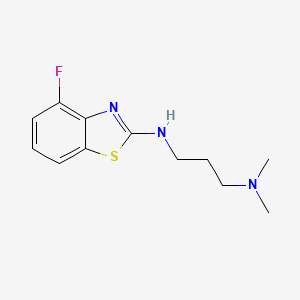

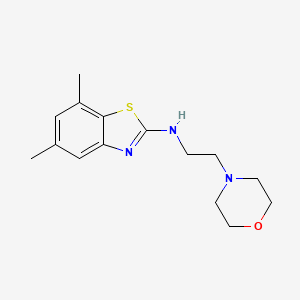

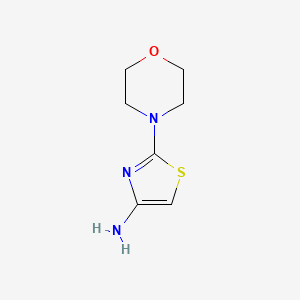

![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)

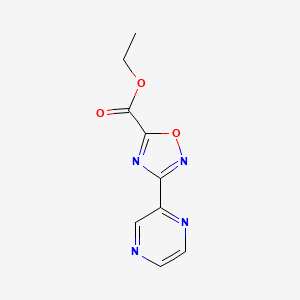

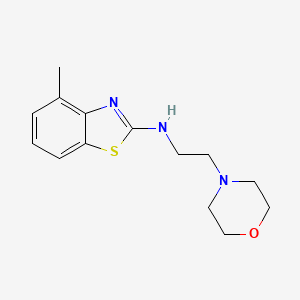

![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)